(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid
Description
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid (molecular formula: C₁₅H₂₇NO₄) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a cyclohexyl substituent. Its stereochemistry is defined by the (R)-configuration at the third carbon of the butyric acid backbone. The compound’s SMILES notation is CC(C)(C)OC(=O)NC@HCC(=O)O, and its InChIKey is FIBAFRJLUXGPPW-GFCCVEGCSA-N .
Key structural attributes include:
- Boc-protected amino group: Enhances stability and modulates reactivity.
- Cyclohexyl substituent: Introduces steric bulk and lipophilicity.
Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 286.19, CCS 200.51 Ų) suggest utility in mass spectrometry-based analyses .
Properties
IUPAC Name |
(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBAFRJLUXGPPW-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609905 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210711-44-7, 321330-09-0 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst.
Coupling Reaction: The protected amino acid is then coupled with a butyric acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Automated Protection and Deprotection Cycles: Using automated systems to add and remove protecting groups efficiently.
High-Throughput Purification: Employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid moiety undergoes activation for amide/ester bond formation. Key methods include:
Isobutyl Chloroformate-Mediated Activation
In tetrahydrofuran (THF) at -78°C, the acid reacts with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride intermediate, enabling coupling with nucleophiles like benzylamine. This method achieves 90% yield in amide synthesis .
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Isobutyl chloroformate, THF, -78°C | Boc-protected benzylamide | 90% |
COMU Coupling
The carboxylic acid couples with amines or alcohols using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)-dimethylamino-morpholino-carbenium hexafluorophosphate], a non-explosive alternative to HOBt/EDC. This method is effective for synthesizing ester or amide derivatives under mild conditions .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Trifluoroacetic acid (TFA) is commonly used, as demonstrated in the synthesis of NOD2 agonists :
Key Applications : Deprotection is critical for generating bioactive peptides or conjugates in immunomodulatory studies .
Reduction of Carboxylic Acid to Alcohol
The carboxylic acid can be reduced to its corresponding alcohol using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in THF at -20°C. This reaction proceeds with 95% yield , preserving stereochemistry :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| NaBH₄, BF₃·OEt₂, THF, -20°C | (R)-3-Boc-amino-4-cyclohexylbutanol | 95% |
Esterification Reactions
The carboxylic acid forms esters via coupling with alcohols. For example, reacting with 4-(2-hydroxyethyl)morpholine using COMU produces morpholinoethyl esters, which are stable under physiological conditions .
Mechanistic Insight :
-
Activation of the carboxylic acid with COMU generates an active ester.
-
Nucleophilic attack by the alcohol yields the ester product.
Stereochemical Considerations
The (R)-configuration at C3 influences reactivity in chiral environments. For instance, coupling reactions retain stereochemistry when using non-racemizing conditions (e.g., low-temperature activation) .
Comparative Reactivity in Derivatives
Derivatives of this compound exhibit varied bioactivity based on substituents:
| Derivative Type | Biological Activity | EC₅₀ |
|---|---|---|
| Butyryl ester (3 ) | NOD2 agonist | 4.6 nM |
| Hexanoyl ester (4 ) | NOD2 agonist | 20.2 nM |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHN
- CAS Number : 210711-44-7
- Molecular Weight : 271.39 g/mol
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to protect amines during chemical reactions.
Medicinal Chemistry
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is being explored for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
- Case Study : A study investigated the compound's effects on cholesterol synthesis pathways. It was found to inhibit key enzymes involved in cholesterol biosynthesis, suggesting potential use in treating hyperlipidemia and related disorders .
Metabolic Studies
The compound is useful in metabolic flux analysis due to its ability to trace metabolic pathways in biological systems.
- Case Study : In cancer research, this compound was employed to analyze altered metabolic pathways in cancer cells. The findings indicated that the compound could enhance the understanding of cancer metabolism and identify potential therapeutic targets .
Biochemical Tool
The unique structure of this compound makes it suitable for use as a biochemical probe in various experimental setups.
- Application : It has been used in studies examining lipid membrane dynamics. The compound's interactions with lipid vesicles demonstrated its potential role in influencing membrane properties, which could be crucial for drug delivery systems.
Data Tables
Mechanism of Action
The mechanism of action of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid depends on its application. In drug development, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by mimicking natural substrates.
Receptor Interaction: Modulating receptor activity through binding interactions.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with the closely related analog (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5, molecular formula: C₁₇H₂₃NO₄) .
Implications of Structural Variations
Cyclohexyl vs. Phenyl Groups: The cyclohexyl group in the target compound confers higher lipophilicity and steric hindrance compared to the phenyl group in the analog. This may reduce solubility in aqueous media but improve membrane permeability .
Backbone Differences :
- The butyric acid backbone in the target compound offers flexibility, whereas the piperidine ring in the analog introduces rigidity and basicity (due to the cyclic amine). This may affect pharmacokinetic properties such as metabolic stability .
Boc Protection :
- Both compounds utilize Boc protection for amine groups, a common strategy to prevent undesired reactions during synthetic processes. However, the Boc group’s positioning relative to other substituents may influence deprotection kinetics or steric effects .
Biological Activity
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, commonly referred to as Boc-(R)-4-Cyclohexylbutyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.38 g/mol
The compound contains a tert-butoxycarbonyl (Boc) group which is significant for enhancing the lipophilicity and metabolic stability of the molecule, making it a candidate for various therapeutic applications.
1. Anticancer Potential
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 31 | Induction of apoptosis |
| Prostate Cancer | 45 | Cell cycle arrest |
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB, leading to reduced inflammation in models of acute and chronic inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Inflammatory Model | Cytokine Inhibition (%) | Reference |
|---|---|---|
| LPS-stimulated Macrophages | 70% | |
| Chronic Arthritis Model | 50% |
3. Neuroprotective Effects
Recent investigations have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit β-secretase activity positions it as a potential therapeutic agent for Alzheimer's disease.
Case Studies
Case Study 1: In Vitro Evaluation of Anticancer Activity
In a study published in Cancer Research, researchers evaluated the efficacy of Boc-(R)-4-Cyclohexylbutyric acid against breast cancer cells. The study found that treatment with the compound resulted in significant cell death at concentrations as low as 31 µM, suggesting a promising avenue for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted on LPS-stimulated macrophages demonstrated that Boc-(R)-4-Cyclohexylbutyric acid significantly reduced the secretion of TNF-α and IL-6 by over 70%, indicating strong anti-inflammatory properties and potential use in treating inflammatory disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : It inhibits pathways involved in cytokine production, effectively reducing inflammation.
- Enzyme Inhibition : Notably, it acts as an inhibitor of β-secretase, which is critical in the pathogenesis of Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for (R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, and how can purity be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with cyclohexyl-containing intermediates. Key steps include:
- Amino Protection : Use Boc anhydride or Boc-OSu (N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to protect the amine .
- Cyclohexyl Group Introduction : Employ Suzuki-Miyaura coupling or nucleophilic substitution, depending on the precursor’s reactivity. For stereochemical control, chiral catalysts like BINAP-Pd complexes may be used .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. LC-MS or NMR (e.g., H, C) validates structural integrity .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with hexane/isopropanol to resolve enantiomers. Retention times are compared to standards .
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for (R)-configured analogs .
- X-ray Crystallography : For definitive confirmation, single-crystal X-ray analysis provides unambiguous stereochemical assignment .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in receptor-binding data for Boc-protected amino acid derivatives?
Discrepancies often arise from assay conditions or receptor heterogeneity. To address this:
- Assay Standardization : Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293T for transfected GPCRs) across studies .
- Computational Validation : Compare molecular docking (e.g., AutoDock Vina) with experimental IC values. For example, Haddad et al. (2008a) reconciled discrepancies by aligning computational metrics (e.g., ligand-receptor binding energy) with wet-lab agonist profiles .
- Meta-Analysis : Pool data from structurally related compounds (e.g., 2,4,5-trifluorophenyl analogs) to identify trends in binding affinity modulated by cyclohexyl vs. aryl substituents .
Q. How does the cyclohexyl group influence the compound’s pharmacokinetic properties compared to fluorophenyl analogs?
- Lipophilicity : The cyclohexyl group increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility. Fluorophenyl analogs exhibit lower logP due to electronegative fluorine atoms .
- Metabolic Stability : In vitro liver microsome assays (e.g., rat/human CYP450 isoforms) show slower degradation of cyclohexyl derivatives compared to fluorophenyl ones, attributed to steric hindrance against oxidative enzymes .
- In Vivo Half-Life : Pharmacokinetic studies in rodent models reveal prolonged half-life (>6 hrs) for cyclohexyl derivatives, making them preferable for sustained-release applications .
Q. What computational tools are effective for predicting the compound’s interaction with enzymatic targets?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model conformational flexibility of the cyclohexyl group in enzyme active sites (e.g., proteases or kinases) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of Boc deprotection under enzymatic conditions, predicting reaction pathways for prodrug activation .
- Machine Learning (ML) : Train models on datasets like ChEMBL to predict binding affinities for understudied targets, using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Methodological Design & Data Analysis
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereopurity?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) with Josiphos ligands) for asymmetric induction in key coupling steps. Yields >80% with >99% ee are achievable .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor Boc deprotection in real time, minimizing side reactions .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, solvent ratio, catalyst loading) and identify robust conditions .
Q. What analytical approaches differentiate degradation products during stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO).
- LC-HRMS : Identify degradation products (e.g., tert-butanol from Boc cleavage) via high-resolution mass spectrometry.
- Stability-Indicating Methods : Develop gradient HPLC methods (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation peaks from the parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
